molecular formula C17H21N3O2 B1397793 tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 947498-84-2

tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No. B1397793
M. Wt: 299.37 g/mol
InChI Key: IZGOUOPJPZPPDJ-UHFFFAOYSA-N
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Description

“tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate” is a chemical compound with the CAS Number: 947498-84-2. It has a molecular weight of 299.37 . The IUPAC name for this compound is “tert-butyl 4- (1H-pyrrolo [3,2-b]pyridin-3-yl)-3,6-dihydro-1 (2H)-pyridinecarboxylate” and its InChI Code is "1S/C17H21N3O2/c1-17 (2,3)22-16 (21)20-9-6-12 (7-10-20)13-11-19-14-5-4-8-18-15 (13)14/h4-6,8,11,19H,7,9-10H2,1-3H3" .


Molecular Structure Analysis

The molecular structure of “tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate” can be represented by the InChI Code: "1S/C17H21N3O2/c1-17 (2,3)22-16 (21)20-9-6-12 (7-10-20)13-11-19-14-5-4-8-18-15 (13)14/h4-6,8,11,19H,7,9-10H2,1-3H3" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate” include a molecular weight of 299.37 . The IUPAC name for this compound is “tert-butyl 4- (1H-pyrrolo [3,2-b]pyridin-3-yl)-3,6-dihydro-1 (2H)-pyridinecarboxylate” and its InChI Code is "1S/C17H21N3O2/c1-17 (2,3)22-16 (21)20-9-6-12 (7-10-20)13-11-19-14-5-4-8-18-15 (13)14/h4-6,8,11,19H,7,9-10H2,1-3H3" .

Scientific Research Applications

  • Scientific Field : Chemical Synthesis

    • Application Summary : This compound is used as a building block in chemical synthesis . It’s often used in the creation of more complex molecules in the pharmaceutical industry .
    • Methods of Application : The exact methods of application can vary widely depending on the specific synthesis pathway being used. Generally, this compound would be used in a reaction with other reagents under controlled conditions to produce a desired product .
    • Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is typically to create a more complex molecule with desired properties .
  • Scientific Field : Pharmaceutical Research

    • Application Summary : This compound is used as an intermediate in the synthesis of palbociclib , a drug used for the treatment of HR-positive and HER2-negative breast cancer .
    • Methods of Application : It can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .
    • Results or Outcomes : The result of this synthesis is palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 .
  • Scientific Field : Fluorescent Research

    • Application Summary : This compound could potentially be used in the synthesis of fluorescent compounds . Fluorescent compounds have a wide range of applications in biological and chemical research .
    • Methods of Application : The exact methods of application can vary widely depending on the specific synthesis pathway being used .
    • Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is typically to create a fluorescent compound with desired properties .
  • Scientific Field : Chemoselective Tert-butoxycarbonylation

    • Application Summary : This compound could potentially be used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
    • Methods of Application : The exact methods of application can vary widely depending on the specific synthesis pathway being used .
    • Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is typically to create a compound with desired properties .
  • Scientific Field : Chemoselective Tert-butoxycarbonylation

    • Application Summary : This compound could potentially be used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
    • Methods of Application : The exact methods of application can vary widely depending on the specific synthesis pathway being used .
    • Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is typically to create a compound with desired properties .
  • Scientific Field : Fluorescent Research

    • Application Summary : This compound could potentially be used in the synthesis of fluorescent compounds . Fluorescent compounds have a wide range of applications in biological and chemical research .
    • Methods of Application : The exact methods of application can vary widely depending on the specific synthesis pathway being used .
    • Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is typically to create a fluorescent compound with desired properties .

properties

IUPAC Name

tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)13-11-19-14-5-4-8-18-15(13)14/h4-6,8,11,19H,7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGOUOPJPZPPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
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tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
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tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
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tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
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tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 6
tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate

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